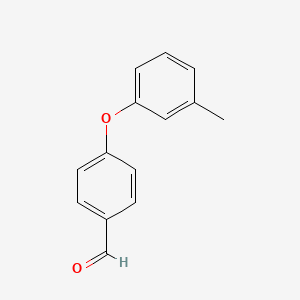

4-(3-Methylphenoxy)benzaldehyde

Overview

Description

“4-(3-Methylphenoxy)benzaldehyde” is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.24 . It’s also known by its IUPAC name, "3-(4-Methoxyphenoxy)benzaldehyde" .

Synthesis Analysis

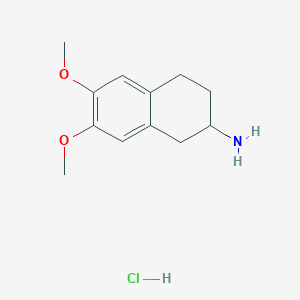

The synthesis of “4-(3-Methylphenoxy)benzaldehyde” can be achieved fromp-Cresol and 3-Bromobenzaldehyde . It has also been used as a building block in the synthesis of tetrahydroisoquinolinones . Molecular Structure Analysis

The molecular structure of “4-(3-Methylphenoxy)benzaldehyde” consists of a benzene ring attached to an aldehyde group and a methoxyphenoxy group . The SMILES string representation isCOc1ccc(Oc2cccc(C=O)c2)cc1 . Physical And Chemical Properties Analysis

“4-(3-Methylphenoxy)benzaldehyde” has a density of1.2±0.1 g/cm3, a boiling point of 367.1±0.0 °C at 760 mmHg, and a flash point of 172.1±8.8 °C . It has a molar refractivity of 66.1±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 195.7±3.0 cm3 .

Scientific Research Applications

- Building Block : 4-(3-Methylphenoxy)benzaldehyde serves as a versatile building block in organic synthesis. Researchers use it to construct more complex molecules, such as pharmaceutical intermediates and natural product derivatives .

- Antibacterial Agents : Scientists explore its derivatives for potential antibacterial activity. By modifying the aldehyde group or the phenoxy moiety, they aim to develop novel antibacterial agents .

- Pyrethroid Hydrolysis Studies : The compound acts as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses. Researchers use it to determine the hydrolytic activity of pyrethroid insecticides, which are widely used in pest control .

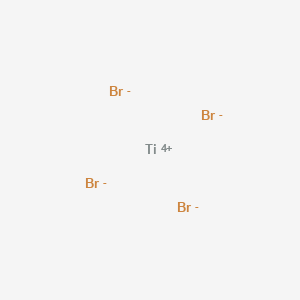

- Polymerization Catalysts : 4-(3-Methylphenoxy)benzaldehyde derivatives find applications as catalysts in polymerization reactions. These catalysts play a crucial role in creating functional polymers with tailored properties .

- Aroma Compounds : The compound contributes to the creation of synthetic flavors and fragrances. Its aromatic properties make it valuable for perfumery and flavoring applications .

- Antioxidant Potential : Researchers investigate its antioxidant properties. Antioxidants play a vital role in preventing oxidative damage and maintaining cellular health .

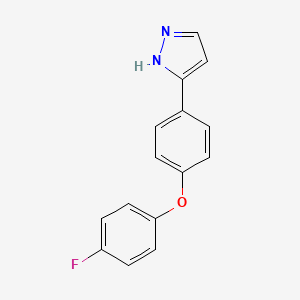

- Benzoxazole Derivatives : Scientists utilize 4-(3-Methylphenoxy)benzaldehyde in the synthesis of benzoxazole derivatives. These compounds are of interest due to their potential biological activities .

Organic Synthesis and Medicinal Chemistry

Pesticide Research

Materials Science and Polymer Chemistry

Flavor and Fragrance Industry

Bioactive Compounds

Natural Product Synthesis

Safety and Hazards

Safety data sheets recommend avoiding contact with skin, eyes, and clothing, as well as ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition . Use only non-sparking tools and explosion-proof equipment, and take precautionary measures against static discharges .

Mechanism of Action

Target of Action

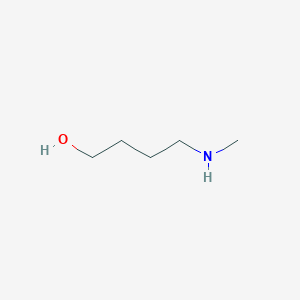

It’s structurally similar to benzaldehyde , which is known to bind chemically to cellular macromolecules, particularly free amino groups .

Mode of Action

Benzaldehyde, a structurally similar compound, is known to disrupt cellular antioxidation systems

Biochemical Pathways

Benzaldehyde, a structurally similar compound, is known to disrupt the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds .

Pharmacokinetics

Benzaldehyde is known to be well absorbed via the gastrointestinal tract, skin, and lungs, and is rapidly distributed and excreted

Result of Action

Benzaldehyde, a structurally similar compound, is known to cause irritation of the skin, eyes, and mucous membranes of the respiratory passages

properties

IUPAC Name |

4-(3-methylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAFCKIIJSXEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406271 | |

| Record name | 4-(3-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methylphenoxy)benzaldehyde | |

CAS RN |

61343-84-8 | |

| Record name | 4-(3-Methylphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61343-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

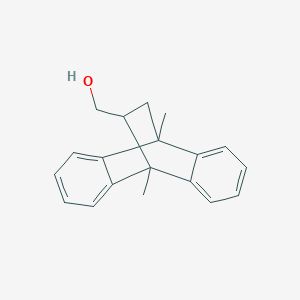

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)